Sorangicin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

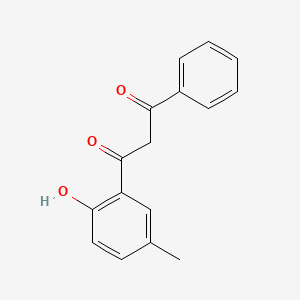

Sorangicin A (Sor) is an antibiotic with remarkable properties. First discovered in the 1980s, it has garnered attention due to its potent activity against drug-resistant bacteria, including those causing tuberculosis . This compound is chemically unrelated to rifampicin (Rif), another well-known antibiotic. Genetic studies have revealed significant overlap in cross-resistance between Rif and Sor, suggesting shared binding determinants on RNA polymerase (RNAP)^ .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sorangicin A can be synthesized through various routes, but the exact synthetic pathway remains proprietary. Researchers have explored both chemical synthesis and fermentation methods. Unfortunately, detailed reaction conditions are not widely available in the literature.

Industrial Production Methods: Industrial-scale production of this compound typically involves fermentation using myxobacteria. These microorganisms naturally produce this compound, making them valuable sources for large-scale production. the specifics of industrial processes are closely guarded trade secrets.

Chemical Reactions Analysis

Types of Reactions: Sorangicin A undergoes various chemical transformations, including oxidation, reduction, and substitution reactions. These reactions modify its structure and contribute to its biological activity.

Common Reagents and Conditions: While specific reagents and conditions are not publicly disclosed, researchers have likely employed standard organic synthesis techniques. Oxidation reactions may involve oxidants like potassium permanganate (KMnO₄), while reduction reactions could utilize reducing agents such as lithium aluminum hydride (LiAlH₄).

Major Products: The major products resulting from this compound reactions include derivatives with altered functional groups or stereochemistry. These modifications impact its biological properties.

Scientific Research Applications

Sorangicin A’s versatility extends beyond its antibiotic activity. Researchers have explored its applications in various fields:

Chemistry: this compound serves as a valuable synthetic target, inspiring novel synthetic methodologies.

Biology: Its interactions with RNAP provide insights into transcriptional regulation.

Medicine: this compound’s potential as a tuberculosis treatment underscores its clinical relevance.

Industry: Its use in drug development and as a lead compound for new antibiotics is promising.

Mechanism of Action

Sorangicin A inhibits bacterial RNA polymerase (RNAP). By binding to the RNAP active site, it disrupts transcription, preventing RNA synthesis. The exact molecular targets and pathways involved remain subjects of ongoing research.

Comparison with Similar Compounds

While sorangicin A shares some features with rifampicin, its unique chemical structure sets it apart. Similar compounds include rifampicin itself and other RNAP inhibitors like streptolydigin and myxopyronin.

Properties

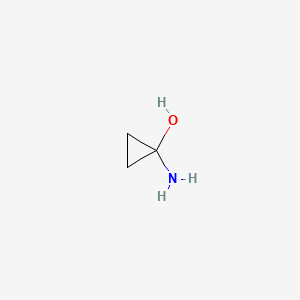

Molecular Formula |

C47H66O11 |

|---|---|

Molecular Weight |

807 g/mol |

IUPAC Name |

(E,6R)-6-methyl-8-[(1S,4Z,6Z,8E,10R,12R,14R,16S,17E,20R,21R,22S,24R,25S,26S,27E,31E,34S,36S,40R)-22,25,26-trihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]non-7-enoic acid |

InChI |

InChI=1S/C47H66O11/c1-30(17-14-15-23-44(50)51)27-31(2)47-40-26-25-34(54-47)18-10-6-5-7-11-19-35(48)46(53)43-28-36(49)32(3)37(56-43)21-16-22-38-33(4)41-29-42(55-38)39(57-41)20-12-8-9-13-24-45(52)58-40/h6,8-13,16,19-20,22,24-27,30,32-43,46-49,53H,5,7,14-15,17-18,21,23,28-29H2,1-4H3,(H,50,51)/b9-8-,10-6+,19-11+,20-12+,22-16+,24-13-,31-27+/t30-,32-,33+,34+,35+,36+,37-,38+,39-,40+,41-,42-,43-,46+,47+/m1/s1 |

InChI Key |

OTABDKFPJQZJRD-QLGZCQHWSA-N |

SMILES |

CC1C2CC=CC3C(C4CC(O3)C(O4)C=CC=CC=CC(=O)OC5C=CC(CC=CCCC=CC(C(C(O2)CC1O)O)O)OC5C(=CC(C)CCCCC(=O)O)C)C |

Isomeric SMILES |

C[C@H]1[C@H]2C/C=C/[C@H]3[C@@H]([C@H]4C[C@@H](O3)[C@H](O4)/C=C/C=C\C=C/C(=O)O[C@H]5C=C[C@H](C/C=C/CC/C=C/[C@@H]([C@@H]([C@H](O2)C[C@@H]1O)O)O)O[C@H]5/C(=C/[C@H](C)CCCCC(=O)O)/C)C |

Canonical SMILES |

CC1C2CC=CC3C(C4CC(O3)C(O4)C=CC=CC=CC(=O)OC5C=CC(CC=CCCC=CC(C(C(O2)CC1O)O)O)OC5C(=CC(C)CCCCC(=O)O)C)C |

Synonyms |

sorangicin A sorangicin-A |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9,10,11-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,3-diol](/img/structure/B1218368.png)

![N-[(2,1,3-benzothiadiazol-4-ylamino)-sulfanylidenemethyl]-4-methylbenzamide](/img/structure/B1218383.png)